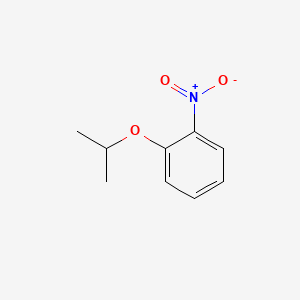

2-Isopropoxynitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGURTOHWDPSBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192032 | |

| Record name | 2-Isopropoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38753-50-3 | |

| Record name | 1-(1-Methylethoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38753-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxynitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Isopropoxynitrobenzene and Its Structural Analogs

Alkylation Strategies for Selective Isopropoxy Group Introduction

The most direct route to 2-isopropoxynitrobenzene involves the alkylation of an ortho-nitrophenol. This method builds the desired ether linkage through nucleophilic substitution, with several techniques available to enhance efficiency and product purity.

O-Alkylation of Ortho-Nitrophenols: Mechanistic Insights and Optimization

The O-alkylation of 2-nitrophenol (B165410) is a classic example of the Williamson ether synthesis. wikipedia.orgarkat-usa.org The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org Initially, a base is used to deprotonate the acidic hydroxyl group of 2-nitrophenol, forming a more nucleophilic phenoxide ion. This anion then attacks the electrophilic carbon of an isopropyl alkylating agent, displacing a leaving group to form the this compound ether. wikipedia.org

Optimization of this reaction hinges on the careful selection of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective, as are milder bases such as potassium carbonate (K₂CO₃). arkat-usa.orgnumberanalytics.com The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and 2-butanone (B6335102) (MEK) are preferred as they solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity. arkat-usa.orgnumberanalytics.com

Detailed research findings indicate that reaction conditions can be fine-tuned to maximize yield. For instance, the synthesis of a related compound, 2-fluoro-4-isopropoxynitrobenzene, was achieved by refluxing 2-fluoro-4-nitrophenol (B1220534) with isopropyl iodide and potassium carbonate in 2-butanone. arkat-usa.org

| Base | Solvent | Alkylating Agent | Temperature (°C) | Yield (%) | Reference |

| K₂CO₃ | 2-Butanone | Isopropyl Iodide | Reflux | Good | arkat-usa.org |

| NaH | DMF | Isopropyl Halide | RT - 80 | High (Typical) | numberanalytics.com |

| KOtBu | DMSO | Isopropyl Halide | RT - 80 | High (Typical) | numberanalytics.com |

| NaOH | Ethanol | 1-Bromobutane | Reflux | Good | wvu.edu |

This table presents typical conditions for Williamson ether synthesis. Yields are qualitative as reported in general literature; specific yields depend on the exact substrate and precise conditions.

Phase-Transfer Catalysis in Isopropoxy Ether Synthesis

Phase-transfer catalysis (PTC) offers a significant process enhancement for Williamson ether synthesis, particularly when using an inorganic base (like NaOH or KOH) and an organic solvent. researchgate.netmdpi.com In this system, the phenoxide is typically in an aqueous phase while the alkylating agent is in an organic phase. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB) or a phosphonium (B103445) salt, facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase. researchgate.netwikipedia.org

The catalyst's lipophilic cation forms an ion pair with the phenoxide anion, rendering it soluble in the organic solvent where it can react with the alkyl halide. mdpi.com This method accelerates reaction rates, allows for the use of cheaper inorganic bases, and often proceeds under milder conditions (e.g., lower temperatures) than traditional methods. researchgate.netresearchgate.net The use of PTC can also improve selectivity by minimizing side reactions that might occur in the aqueous phase. researchgate.net

Evaluation of Leaving Group Efficacy in Alkylation Reactions

The rate of the SN2 reaction in the Williamson synthesis is highly dependent on the nature of the leaving group on the alkylating agent. masterorganicchemistry.com An effective leaving group must be able to stabilize the negative charge it acquires upon departure, meaning it should be a weak base. ucalgary.ca

For the synthesis of this compound, various isopropyl derivatives can be used. The efficacy of the leaving group generally follows the order: I⁻ > Br⁻ > Cl⁻ >> F⁻

Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups, often superior to halides, due to the extensive resonance stabilization of the sulfonate anion. masterorganicchemistry.comacs.org

| Leaving Group | Chemical Formula | Relative Reactivity | Comments |

| Iodide | I⁻ | Excellent | Isopropyl iodide is highly reactive but can be more expensive and less stable. |

| Bromide | Br⁻ | Very Good | Isopropyl bromide offers a good balance of reactivity and stability. wikipedia.org |

| Tosylate | ⁻OTs | Excellent | Prepared from isopropyl alcohol; an excellent alternative to halides. masterorganicchemistry.com |

| Mesylate | ⁻OMs | Excellent | Similar to tosylate, provides high reactivity. masterorganicchemistry.com |

| Chloride | Cl⁻ | Good | Less reactive than bromide or iodide, may require harsher conditions. |

This table provides a qualitative comparison of leaving group efficacy in SN2 reactions like the Williamson ether synthesis.

Aromatic Nitration Procedures for Precursor Compounds

An alternative synthetic route involves the nitration of isopropoxybenzene (B1215980). This approach relies on electrophilic aromatic substitution (EAS), where the regiochemical outcome is dictated by the directing effect of the isopropoxy substituent.

Regioselective Nitration Pathways and Directing Group Effects

The isopropoxy group (–OCH(CH₃)₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. masterorganicchemistry.compressbooks.pubwikipedia.org The oxygen atom's lone pairs can donate electron density into the benzene (B151609) ring via resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of the electrophile (the nitronium ion, NO₂⁺). libretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions, as a resonance structure can be drawn that places the positive charge directly on the carbon bearing the isopropoxy group, allowing for direct delocalization by the oxygen. libretexts.org

Consequently, the nitration of isopropoxybenzene yields a mixture of this compound (ortho product) and 4-isopropoxynitrobenzene (para product). masterorganicchemistry.com The ratio of these isomers is influenced by steric hindrance; the bulky isopropoxy group can partially block the ortho positions, often leading to a higher proportion of the para product. pressbooks.pub

| Substrate | Directing Group | Type of Director | Expected Products of Nitration |

| Isopropoxybenzene | -OCH(CH₃)₂ | Activating, Ortho, Para | This compound and 4-Isopropoxynitrobenzene |

| Nitrobenzene (B124822) | -NO₂ | Deactivating, Meta | 1,3-Dinitrobenzene |

| Toluene | -CH₃ | Activating, Ortho, Para | 2-Nitrotoluene and 4-Nitrotoluene |

This table illustrates the directing effects of various substituents in electrophilic aromatic nitration.

Alternative Nitration Reagents and Conditions

While the combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the conventional reagent for nitration, its harshness can lead to over-nitration and side reactions. chemcess.commasterorganicchemistry.com A variety of alternative reagents have been developed to achieve milder conditions and improved selectivity. numberanalytics.com

These alternatives often generate the nitronium ion (NO₂⁺) or a similar electrophilic nitrogen species under less acidic conditions. numberanalytics.com

| Nitrating Agent/System | Description | Advantages | Reference |

| Nitric Acid/Sulfuric Acid | The traditional mixed acid system. | Powerful and cost-effective for many substrates. | chemcess.com |

| Dinitrogen Pentoxide (N₂O₅) | A potent, eco-friendly nitrating agent. | Can be used stoichiometrically, reducing acidic waste. nih.gov | numberanalytics.comnih.gov |

| Nitronium Salts (e.g., NO₂BF₄) | Pre-formed nitronium ions. | Highly reactive and can offer improved selectivity under non-acidic conditions. | numberanalytics.com |

| Acetyl Nitrate (from HNO₃/Acetic Anhydride) | A milder nitrating agent. | Allows for more selective nitration of activated arenes. | nih.gov |

| Metal Nitrates (e.g., Mg(NO₃)₂) on Silica Gel | Solid-phase nitration reagent. | Avoids the use of strong acids, offering a safer, "green" alternative. | scirp.org |

| Vanadium(V) oxytrinitrate (VO(NO₃)₃) | A powerful reagent for nitration under non-acidic conditions. | Effective at room temperature in dichloromethane, giving high yields. | rsc.org |

This table compares various nitrating agents and their key features.

Multi-Component and Cascade Reaction Approaches Towards Substituted Nitrobenzenes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, and cascade reactions, involving at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, represent highly efficient strategies in organic synthesis. wikipedia.orglittleflowercollege.edu.in These approaches offer significant advantages, including high atom economy, reduced waste, and simplification of synthetic procedures by eliminating the need to isolate intermediates. wikipedia.org

While the literature describes numerous MCRs and cascade sequences for creating complex heterocyclic structures, specific examples detailing the direct synthesis of simple aryl ethers like this compound via these methods are not prominent. The synthesis of this compound is classically achieved through the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction, which is inherently a two-component process (an alkoxide and an alkyl halide) rather than a multi-component or cascade reaction. wikipedia.orgbyjus.com

However, cascade reactions have been effectively employed in the synthesis of more complex molecules starting from substituted nitrobenzenes. For instance, iron-catalyzed cascade reactions starting from o-nitrophenols and benzylic alcohols have been developed to produce 2-arylbenzoxazoles. acs.orgacs.org These processes involve a sequence of alcohol oxidation, nitro group reduction, condensation, and dehydrogenation in a single pot without external oxidants or reductants. acs.org Similarly, a reduction-cyclization cascade has been utilized to create tricyclic systems from precursors containing a nitro group. nih.gov Another example involves an organocatalyzed triple cascade reaction between aldehydes and nitroalkenes to construct complex cyclic molecules. wikipedia.org

Sustainable Synthesis Protocols and Process Intensification in this compound Production

The production of nitroaromatic compounds and their derivatives is increasingly scrutinized for its environmental footprint. Consequently, significant research has focused on developing sustainable synthesis protocols and implementing process intensification to enhance efficiency and reduce waste. Process intensification, in particular, aims to develop smaller, safer, and more energy-efficient manufacturing processes. jubilantbiosys.com For reactions like the Williamson ether synthesis, which is central to producing this compound, strategies such as using continuous-flow reactors can offer better control over reaction conditions and minimize waste. researchgate.net A patent for agricultural fungicides describes an industrial-scale process for the alkylation of nitrophenols to produce alkoxynitrobenzenes, highlighting the commercial relevance of optimizing these syntheses. google.com

Solvent-Free and Green Solvent Systems

A key principle of green chemistry is the reduction or elimination of hazardous solvents. dergipark.org.tr The synthesis of this compound via O-alkylation of 2-nitrophenol has been explored using alternative and greener solvent systems, moving away from traditional volatile organic compounds like DMF or acetonitrile.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste entirely. These reactions can be facilitated by techniques such as grinding (mechanochemistry) or microwave irradiation. dergipark.org.trorganic-chemistry.orgmdpi.comnih.gov For the synthesis of ethenzamide, a structurally related O-alkylated benzamide, solvent-free conditions assisted by microwave irradiation and a phase-transfer catalyst provided the product in 92% yield in just 90 seconds. mdpi.com This demonstrates the potential for applying similar solvent-free, high-efficiency methods to the production of this compound.

Green Solvent Systems: When a solvent is necessary, greener alternatives are preferred. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.net The O-alkylation of phenols has been successfully performed in aqueous media, often with the aid of phase-transfer catalysts or hydrotropes to overcome solubility issues. mdpi.comrsc.org

A study on the alkylation of various phenols in an aqueous sodium tosylate (NaTos) solution demonstrated high yields for many substrates. rsc.org However, for 2-nitrophenol, the conversion to the corresponding ether (2-nitroanisole) was only 48%. This reduced reactivity is attributed to the strong intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-nitro group, which encumbers the oxygen's nucleophilicity. rsc.org This finding is a crucial consideration for the synthesis of this compound in aqueous media. Other green solvents like acetone, which is less toxic and cheaper than many alternatives, have also been shown to be effective for O-alkylation reactions. nih.gov

Table 1: Comparison of Solvent Systems for O-Alkylation of Salicylamide (Ethenzamide Synthesis) mdpi.com

| Catalyst | Solvent | Method | Time | Yield (%) |

| K2CO3 | Ethanol | Conventional | 3 h | 43 |

| K2CO3/KI | DMF | Conventional | 4 h | 60 |

| TBAB/K2CO3 | None (Solvent-Free) | Microwave | 90 s | 92 |

| TBAB/K2CO3 | Water | Microwave | 2 min | 94 |

| TBAB/K2CO3 | Water | Ultrasound | 10 min | 95 |

Catalytic Methodologies for Enhanced Efficiency

Catalysis is fundamental to developing efficient and sustainable chemical processes. For the synthesis of this compound, catalytic approaches primarily focus on accelerating the Williamson ether synthesis.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgresearchgate.net In the O-alkylation of 2-nitrophenol, the phenoxide is typically generated in an aqueous basic solution, while the alkyl halide is in an organic solvent. A phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. wiley-vch.demdpi.comyoutube.com

The use of PTC offers several advantages:

It avoids the need for anhydrous and expensive aprotic solvents.

It allows for the use of inexpensive inorganic bases like sodium hydroxide (B78521) or potassium carbonate.

Reactions are often faster and occur under milder conditions. littleflowercollege.edu.in

Numerous studies have demonstrated the effectiveness of PTC in the synthesis of aryl ethers with high yields. mdpi.comacs.org For example, the synthesis of ethenzamide via O-alkylation achieved a 94% yield in water using TBAB as the catalyst under microwave irradiation. mdpi.com

Other Catalytic Approaches: While PTC is the most established catalytic method for this type of etherification, other innovative systems are emerging. Iron catalysis has been shown to be effective for cascade reactions starting from o-nitrophenols, indicating its potential for facilitating transformations of the nitroaromatic core. acs.org Furthermore, the use of hydrotropes like sodium tosylate in water can be considered a form of catalysis, as it enables the reaction by solubilizing the organic reactants in the aqueous medium. rsc.org Asymmetric catalysis, employing chiral catalysts, is a major field for producing enantiomerically pure compounds, though it is less relevant for the achiral synthesis of this compound unless chiral starting materials or reagents are used. frontiersin.org

Table 2: Research Findings on Catalytic O-Alkylation

| Reaction | Catalyst System | Key Findings | Reference |

| Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) using Quaternary Ammonium Salts | Efficiently facilitates reaction between aqueous phenoxide and organic alkyl halide. Enables use of water and simple bases. | mdpi.comyoutube.com |

| O-Alkylation of Phenols | Aqueous Sodium Tosylate (Hydrotrope) | Allows for high-yield alkylation in water with easy product separation. 2-Nitrophenol shows lower reactivity due to intramolecular H-bonding. | rsc.org |

| Williamson Ether Synthesis | Solid-Liquid-Liquid PTC (SLL-PTC) | A fabric-supported catalyst showed high conversion rates (>92%) and could be recycled multiple times. | acs.org |

| Benzoxazole Synthesis | Iron-Catalyzed Cascade | Demonstrates that o-nitrophenols can be starting points for catalytic cascade reactions to form complex heterocycles. | acs.org |

Chemical Reactivity, Transformation, and Mechanistic Studies of 2 Isopropoxynitrobenzene

Reduction Chemistry of the Aromatic Nitro Group

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds, providing access to an array of valuable nitrogen-containing functional groups, including amines, hydroxylamines, and azoxy compounds. The specific product obtained is highly dependent on the choice of reducing agent, catalyst, and reaction conditions.

Catalytic Hydrogenation: Selectivity and Catalyst Design

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the process, which typically produces water as the only byproduct. The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.org The choice of catalyst and support is crucial for achieving high activity and selectivity.

Common heterogeneous catalysts include palladium, platinum, or nickel supported on materials like carbon (Pd/C), alumina, or silica. csbsju.edu For instance, the complete hydrogenation of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine (B1172632) intermediates. The catalyst surface plays a key role in adsorbing both the nitroarene and hydrogen, facilitating the stepwise addition of hydrogen atoms.

Catalyst design focuses on optimizing metal dispersion, support interaction, and the use of promoters or poisons to control selectivity. For example, modifying a palladium catalyst with quinoline (B57606) (as in Lindlar's catalyst) is famously used to halt the hydrogenation of an alkyne at the alkene stage, illustrating how catalyst poisoning can be used to achieve partial reduction. csbsju.edu In the context of nitroarenes, catalyst design can influence the chemoselectivity, for example, by reducing a nitro group in the presence of other reducible functional groups like alkenes or nitriles. The structure of the catalyst at an atomic level can profoundly impact selectivity; atomically dispersed single Pd atoms on a support may favor the formation of secondary amines from nitriles, while small Pd clusters on the same support can selectively produce primary amines. nih.gov Ruthenium nanoparticles on CO₂-responsive polymer supports have been shown to act as adaptive catalysts where the selectivity can be switched by the presence or absence of CO₂ in the feed gas. nih.gov

Table 1: Comparison of Catalytic Systems for Nitroarene Hydrogenation

| Catalyst System | Substrate Type | Product Type | Key Features & Selectivity Control | Reference |

|---|---|---|---|---|

| Pd/C, PtO₂, Raney-Ni | General Nitroarenes | Primary Amines | High activity for full reduction of the nitro group. Can sometimes reduce other functional groups. | csbsju.edu |

| Ru@PGS (Polymer-Grafted Silica) | Unsaturated Ketones (e.g., Furfural Acetone) | Saturated Alcohol or Unsaturated Alcohol | Selectivity is switchable. H₂ feed gives full hydrogenation; H₂/CO₂ feed preserves the C=C bond by forming alkylammonium formate (B1220265) on the support. | nih.gov |

| Composite catalyst (FeCl₃/Activated Carbon) + N₂H₄·H₂O | 2,4-dichloro-5-isopropoxy nitrobenzene (B124822) | Primary Amine | Catalytic transfer hydrogenation; avoids the use of high-pressure H₂ gas. | google.com |

| Pd₁/ND@G (Single Pd atoms on nanodiamond-graphene) | Nitriles | Secondary Amines | Demonstrates that atomic-level catalyst structure dictates product selectivity. | nih.gov |

Chemoselective Reduction to Amino and Hydroxylamino Derivatives

Controlling the reduction of the nitro group to selectively yield either the fully reduced amine or the partially reduced hydroxylamine is a significant challenge in synthetic chemistry. The outcome is highly dependent on the reaction conditions, particularly the pH and the nature of the reducing agent.

Generally, reduction under neutral or acidic conditions with catalysts like Pd/C or PtO₂ and H₂ gas leads to the corresponding primary amine, 2-isopropoxyaniline (B1215334). This is a robust and high-yielding transformation. However, under specific conditions, intermediate reduction products can be isolated. The electrochemical reduction of nitrobenzene derivatives in aqueous media often proceeds via a four-electron, four-proton step to produce the hydroxylamine derivative. iiste.org

Reductive coupling to form azoxy or azo compounds can also occur, sometimes as an undesired side reaction. For example, attempts to hydrolyze isopropyl 2-isopropoxy-4-nitrobenzoate with concentrated NaOH at elevated temperatures resulted not in the expected carboxylic acid, but in the formation of (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide as the major product. csic.es This highlights that strongly basic conditions can promote intermolecular reductive coupling of the nitro groups. The desired acid could be obtained in high yield by using milder conditions (LiOH at room temperature), which kept the nitro group intact. csic.es

Table 2: Conditions for Chemoselective Reduction of Nitroarenes

| Product | Reagents and Conditions | Mechanism/Key Intermediate | Comments | Reference |

|---|---|---|---|---|

| Primary Amine (e.g., 2-Isopropoxyaniline) | H₂, Pd/C or PtO₂ in EtOH or EtOAc | Complete 6-electron reduction | Standard, high-yielding method for aniline (B41778) synthesis. | csbsju.edu |

| Hydroxylamine Derivative | Electrochemical reduction on a mercury electrode (aqueous methanol) | 4-electron, 4-proton reduction | The hydroxylamine is often an intermediate towards the amine but can be isolated under controlled electrochemical conditions. | iiste.org |

| Azoxy Derivative | Conc. NaOH, THF/EtOH, 80 °C (on a 2-isopropoxy-4-nitrobenzoate substrate) | Intermolecular reductive coupling | Can be a significant side product under harsh basic conditions. | csic.es |

| Primary Amine | Zn(OAc)₂ catalyst, HBpin reductant | Chemoselective C=O and C=N reduction | Demonstrates high functional group tolerance; nitro groups are tolerated while aldehydes/ketones are reduced. | mdpi.com |

Electrocatalytic and Photoreductive Transformations

Beyond classical chemical reagents, energy from electricity or light can be harnessed to drive the reduction of the nitro group. These methods offer alternative pathways with unique selectivity profiles and are areas of active research for sustainable chemistry.

Electrocatalytic reduction provides a high degree of control over the reduction potential, which can be tuned to selectively target the nitro group. Direct electroreduction of nitroarenes at a cathode can lack chemoselectivity, but mediated approaches show significant promise. nih.gov For instance, using a polyoxometalate as a redox mediator, which accepts electrons from the cathode and then reduces the nitrobenzene derivative in solution, leads to a highly selective conversion to the corresponding aniline at room temperature in aqueous solution. nih.govgla.ac.uk This method is effective for a variety of substituted nitroarenes, demonstrating higher selectivity than direct reduction at the electrode. gla.ac.uk

Photoreductive transformations of nitroaromatics occur when the compound absorbs light, typically UV or visible, promoting it to an excited state. This excited molecule is a more potent oxidant than its ground-state counterpart and can accept an electron from a suitable donor, such as an amine or tri-n-butylstannane, to form a nitrobenzene radical anion. rsc.orgacs.org The subsequent fate of this radical anion determines the final products. It can be protonated and further reduced, leading to products like nitrosobenzene (B162901) or aniline. rsc.org The photoreduction mechanism and efficiency are influenced by substituents on the aromatic ring. rsc.org Inexpensive, metal-free photocatalysts like graphitic carbon nitride (g-C₃N₄) have been shown to efficiently catalyze the selective photoreduction of nitroaromatics to valuable azo- and azoxy-aromatics under visible light. au.dk

Nucleophilic Aromatic Substitution Reactions on the Nitrobenzene Scaffold

The presence of the strongly electron-withdrawing nitro group significantly alters the reactivity of the benzene (B151609) ring, making it susceptible to nucleophilic attack. This is in stark contrast to the typical electrophilic substitution reactions of benzene.

Competitive Nucleophilic Pathways and Substituent Effects

Nucleophilic aromatic substitution (SₙAr) typically requires an electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The EWG stabilizes the negative charge in the key intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Competition can arise between different reaction pathways. For example, under photolytic conditions in the presence of a nucleophile, a competition between photosubstitution (SₙAr*-SET) and photoreduction can occur. arkat-usa.org The introduction of a charged group elsewhere in the molecule can steer the reaction's chemoselectivity completely from photoreduction to photosubstitution. arkat-usa.org In ground-state reactions, the choice of nucleophile and conditions is critical. Strong nucleophiles might attack a carbon bearing a hydrogen atom in a process known as vicarious nucleophilic substitution (VNS), or if a potential leaving group is present, the classical SₙAr pathway will be favored. The relative reactivity of leaving groups in SₙAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is accelerated by the more electronegative (and thus more inductively withdrawing) halogen, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Palladium-Catalyzed Coupling Reactions of Nitroaromatic Ethers

Historically, palladium-catalyzed cross-coupling reactions have relied on aryl halides or triflates as electrophilic partners. The use of nitroarenes as electrophiles is a more recent and challenging development, as it requires the cleavage of a strong C–NO₂ bond. acs.org Despite this challenge, protocols have been established for the denitrative cross-coupling of nitroarenes, representing a significant advance in synthetic methodology.

These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, are enabled by specialized palladium catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos. acs.orgchemrxiv.org The catalytic cycle is believed to be initiated by the oxidative addition of the Pd(0) complex into the Ar–NO₂ bond, a previously unprecedented step. acs.orgacs.org

For a substrate like 2-isopropoxynitrobenzene, these reactions would allow the direct replacement of the nitro group with a new carbon-carbon or carbon-nitrogen bond. The isopropoxy group would remain, providing a powerful method for the synthesis of highly substituted aromatic ethers. The electronic nature of the isopropoxy group (electron-donating) can influence the rate of the oxidative addition step compared to unsubstituted or electron-deficient nitroarenes. While specific examples for this compound are not widespread in the literature, the general methods developed for other nitroarenes are expected to be applicable. It is also worth noting that in some contexts, nitroaromatics can act as inhibitors for Pd-catalyzed couplings by forming stable, off-cycle complexes. princeton.edu

Table 3: Palladium-Catalyzed Denitrative Cross-Coupling of Nitroarenes

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Pd(0) / BrettPhos | Biaryls | acs.orgmdpi.com |

| Mizoroki-Heck Reaction | Alkenes (e.g., Styrene) | Pd(acac)₂ / BrettPhos | Stilbenes/Substituted Alkenes | chemrxiv.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd(0) / Phosphine Ligand | Aryl Amines | acs.orgwikipedia.org |

| Etherification | Alcohols/Phenols | Pd(0) / BrettPhos | Diaryl Ethers | acs.org |

| Hydrogenation | H₂ source | Pd(0) / BrettPhos | Arenes (denitrated) | acs.org |

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Deactivating Effects

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic and steric effects of its two substituents: the isopropoxy group (-OCH(CH₃)₂) and the nitro group (-NO₂). These groups exert conflicting influences on the aromatic ring, affecting both the rate of reaction and the position of attack by an incoming electrophile.

The isopropoxy group is an activating group. minia.edu.egyoutube.com The oxygen atom, with its lone pairs of electrons, donates electron density to the benzene ring through resonance. This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. pressbooks.pub Consequently, the isopropoxy group is classified as an ortho, para-director. pressbooks.pubulethbridge.calibretexts.org

In contrast, the nitro group is a potent deactivating group. pressbooks.pubsolubilityofthings.comyoutube.com Its strong electron-withdrawing nature, a combination of inductive and resonance effects, pulls electron density away from the aromatic ring. youtube.comlkouniv.ac.in This reduction in electron density makes the ring less reactive towards electrophiles compared to benzene. minia.edu.eg The deactivating effect is so pronounced that it can significantly slow down or even prevent certain EAS reactions, such as Friedel-Crafts alkylation and acylation. The nitro group directs incoming electrophiles to the meta position, as this position is the least deactivated. pressbooks.pubyoutube.comlkouniv.ac.in

In this compound, the directing effects are in conflict. The strongly activating ortho, para-directing isopropoxy group is positioned ortho to the strongly deactivating meta-directing nitro group. The regioselectivity of an incoming electrophile is determined by the dominant directing influence. Generally, activating groups control the regioselectivity over deactivating groups. ulethbridge.ca For this compound, the isopropoxy group directs substitution to its ortho and para positions. The positions ortho to the isopropoxy group are C3 and C1 (already substituted), and the para position is C5. The nitro group directs to its meta positions, which are C4 and C6.

Therefore, electrophilic attack is most likely to occur at positions C3 and C5, which are ortho and para to the activating isopropoxy group, respectively. The position C4, which is meta to the nitro group but also ortho to the isopropoxy group in the related isomer isopropoxybenzene (B1215980), is another potential site. The final product distribution will depend on the specific reaction conditions and the steric hindrance posed by the bulky isopropoxy group, which may disfavor substitution at the adjacent C3 position in favor of the less hindered C5 position.

Transformations Involving the Isopropoxy Moiety

Ether Cleavage and Exchange Reactions

Ethers are generally characterized by their chemical stability and lack of reactivity towards many reagents. libretexts.orglibretexts.org However, the carbon-oxygen bond of the isopropoxy group in this compound can be cleaved under stringent conditions, typically with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. libretexts.orgtransformationtutoring.com This acidic cleavage is a nucleophilic substitution reaction. libretexts.org

The mechanism of cleavage depends on the structure of the ether. libretexts.orgorgoreview.com For aryl alkyl ethers like this compound, the reaction invariably yields a phenol (B47542) and an alkyl halide. libretexts.org The C(aryl)–O bond is significantly stronger than the C(alkyl)–O bond and the sp²-hybridized aromatic carbon is resistant to nucleophilic attack. youtube.com Therefore, the cleavage occurs at the isopropoxy C-O bond, leading to the formation of 2-nitrophenol (B165410) and an isopropyl halide.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). libretexts.orgorgoreview.com Following this activation step, the halide anion (Br⁻ or I⁻) acts as a nucleophile. The isopropyl group is a secondary alkyl group, which can undergo substitution by either an Sₙ1 or Sₙ2 pathway.

Sₙ2 Mechanism: The halide nucleophile performs a backside attack on the less sterically hindered carbon of the protonated ether. libretexts.org In this case, it would attack the isopropyl carbon, displacing 2-nitrophenol as the leaving group to form isopropyl iodide or bromide.

Sₙ1 Mechanism: Alternatively, the protonated ether could cleave to form 2-nitrophenol and a relatively stable secondary isopropyl carbocation. orgoreview.com This carbocation would then be rapidly attacked by the halide nucleophile.

The Sₙ2 pathway is generally favored for primary and secondary alkyl groups, especially with a good nucleophile like I⁻ or Br⁻. libretexts.org However, the potential for a competing Sₙ1 mechanism exists for secondary substrates.

Stability and Reactivity of the Isopropoxy Group under Diverse Conditions

The isopropoxy group in this compound is generally stable under neutral and basic conditions. libretexts.org Ethers are widely used as solvents for reactions involving bases and nucleophiles precisely because of their inertness. libretexts.org However, the stability is compromised in strongly acidic environments, leading to the cleavage reactions discussed previously. The stability of related compounds has been shown to be pH-dependent, with significantly greater stability observed in alkaline media compared to acidic conditions. mdpi.comnih.gov

The reactivity of the isopropoxy group is also influenced by steric factors. The bulkiness of the isopropyl substituent can hinder the approach of reagents to the adjacent ortho position (C3) on the aromatic ring, potentially influencing the regioselectivity of substitution reactions. nih.gov In biochemical contexts, such as enzymatic reactions, the size of the alkoxy group can affect binding affinity and reaction kinetics. For instance, studies on the metabolism of alkyl 4-nitrophenyl ethers by cytochrome P450 enzymes have shown that bulkier alkoxy groups, including isopropoxy, can decrease the affinity for a second substrate binding site. nih.gov

Detailed Mechanistic Investigations of Key Reactivity Profiles

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations. The rate of a reaction is determined by the slowest step in the mechanism, known as the rate-determining step. youtube.comyoutube.com Experimental data, often from initial rate methods, are used to derive a rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of reactants, and to determine the rate constant (k). youtube.comcopernicus.orgcopernicus.org

For this compound, detailed kinetic studies have been performed in the context of its metabolism by rabbit cytochrome P450 1A2. nih.gov These studies revealed complex kinetic behavior that did not conform to the standard Michaelis-Menten model. Instead of a simple hyperbolic saturation curve, the reaction rates exhibited biphasic or sigmoidal plots when plotted against substrate concentration. This non-standard kinetic profile was successfully fitted to a kinetic model involving two substrate binding sites within the enzyme's active site. nih.gov

| Kinetic Model Component | Description | Relevance to this compound Metabolism |

| Michaelis-Menten Kinetics | A single-substrate, single-site enzyme kinetic model resulting in a hyperbolic rate vs. substrate plot. | Found to be inadequate for describing the observed reaction kinetics. nih.gov |

| Two-Binding-Site Model | A kinetic model assuming two sites in the enzyme active site where the substrate can bind, potentially with different affinities. | Provided a consistent interpretation for the observed biphasic/sigmoidal kinetics. nih.gov |

| Steady-State Kinetics | Measurement of reaction rates when the concentration of the enzyme-substrate intermediate is constant. | Used to determine the kinetic parameters and validate the two-site model. nih.gov |

| Dissociation Constants (K_d) | A measure of the affinity of a substrate for a binding site. | Determined for binary and ternary complexes, supporting the two-site model. nih.gov |

Identification of Reaction Intermediates

Reaction intermediates are transient molecular entities that are formed from reactants and subsequently converted into products. youtube.com Their identification is crucial for confirming a proposed reaction mechanism, but their high reactivity and short lifetimes often make them difficult to detect and characterize directly. nih.gov Modern techniques such as laser flash photolysis and advanced spectroscopic methods, including infrared ion spectroscopy, are employed to study these elusive species. nih.govnih.gov

In the context of the reactions of this compound, several types of intermediates can be postulated.

Arenium Ions (σ-complexes): During electrophilic aromatic substitution, the electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. libretexts.org The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the relative stability of the arenium ions formed by attack at different positions dictates the final product distribution.

Oxonium Ions: In the acid-catalyzed cleavage of the ether linkage, the first intermediate is an oxonium ion, formed by the protonation of the ether oxygen. libretexts.orgorgoreview.com This protonation converts the alkoxy group into a good leaving group, initiating the nucleophilic substitution process.

Carbocation Intermediates: If the ether cleavage proceeds via an Sₙ1 mechanism, a secondary isopropyl carbocation would be formed as a transient intermediate following the departure of 2-nitrophenol from the protonated ether. orgoreview.com

Transition States: While not true intermediates, transition states are high-energy configurations along the reaction coordinate. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for calculating the structures and energies of transition states and intermediates, providing detailed insight into the reaction pathway. nih.govethz.chsmu.eduuio.no For the reactions of this compound, computational studies could map the energy profiles for electrophilic attack at various positions or for the Sₙ1/Sₙ2 ether cleavage pathways, helping to rationalize the observed reactivity and selectivity.

Sophisticated Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-isopropoxynitrobenzene by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

While specific high-resolution ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, typical chemical shifts can be inferred from the analysis of similar substituted nitrobenzenes and alkoxybenzenes. For instance, the protons on the aromatic ring are expected to appear in the range of 7.0-8.5 ppm. stackexchange.com The proton adjacent to the nitro group in nitroaromatic compounds typically shows a downfield shift to around 8.25 ppm for ortho protons. stackexchange.com The methine proton of the isopropoxy group would likely appear as a septet, while the methyl protons would present as a doublet.

A patent for a related compound, 1-amino-2-fluoro-4-halobenzene, which involves an isopropoxynitrobenzene intermediate, provides a glimpse into expected ¹H NMR values, noting a doublet for the six methyl protons at approximately 1.3 ppm. google.com The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents. The carbon attached to the nitro group (ipso-carbon) is significantly deshielded. stackexchange.comresearchgate.net

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed. muni.czepfl.chnmr.tips

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. researchgate.net For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring and between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch It is instrumental in assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). epfl.ch HMBC is crucial for identifying the connectivity between the isopropoxy group and the aromatic ring, for example, by showing a correlation between the methine proton of the isopropoxy group and the carbon atom at the 2-position of the nitrobenzene (B124822) ring. It is also essential for assigning quaternary carbons, such as the ipso-carbons attached to the nitro and isopropoxy groups. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to confirm the ortho substitution pattern by showing a through-space correlation between the protons of the isopropoxy group and the proton at the 3-position of the aromatic ring. researchgate.net

Quantitative NMR (qNMR) is a powerful method for determining the purity of this compound and for monitoring the progress of the reaction that forms it, such as the etherification of 2-nitrophenol (B165410). sciepub.comacs.org By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the compound can be determined with high accuracy. acs.org This technique is non-destructive and can often be performed on crude reaction mixtures, providing a direct measure of conversion and yield. sciepub.comacs.org For instance, monitoring the disappearance of the starting material signals and the appearance of the product signals allows for real-time tracking of the reaction kinetics. sciepub.com

Advanced 2D NMR Techniques for Connectivity and Conformation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. savemyexams.comstudymind.co.ukuni-siegen.de

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the nitro (-NO₂) and isopropoxy (-O-CH(CH₃)₂) groups, as well as the substituted benzene ring. orgchemboulder.comwilliams.edu

Nitro Group (-NO₂): The nitro group exhibits two strong and characteristic stretching vibrations. orgchemboulder.com

Asymmetric stretch (ν_as): Typically observed in the range of 1550-1475 cm⁻¹. orgchemboulder.com

Symmetric stretch (ν_s): Usually found in the region of 1360-1290 cm⁻¹. orgchemboulder.com These bands are often intense in the IR spectrum. Other bending and deformation modes of the C-NO₂ unit also appear at lower frequencies. researchgate.netnih.gov

Isopropoxy Group (-O-CH(CH₃)₂): This group is characterized by several vibrational modes.

C-H stretching: Aliphatic C-H stretching vibrations of the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region. msu.edu

C-O stretching: The C-O-C ether linkage gives rise to strong absorptions, typically in the 1260-1000 cm⁻¹ range. For an alkyl aryl ether, a strong band is expected around 1250 cm⁻¹.

C-H bending: Bending vibrations for the methyl and methine groups will appear in the 1470-1365 cm⁻¹ region.

Aromatic Ring:

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. msu.edu

C=C stretching: Ring stretching vibrations typically occur in the 1600-1450 cm⁻¹ region. ijaemr.com

Out-of-plane C-H bending: The pattern of these bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1550-1475 orgchemboulder.com | Strong |

| Symmetric Stretch | 1360-1290 orgchemboulder.com | Strong | |

| Isopropoxy (-O-CH(CH₃)₂) | Aliphatic C-H Stretch | 2850-3000 msu.edu | Medium-Strong |

| C-O-C Stretch | ~1250 | Strong | |

| C-H Bend | 1470-1365 | Variable | |

| Aromatic Ring | Aromatic C-H Stretch | >3000 msu.edu | Variable |

| C=C Ring Stretch | 1600-1450 ijaemr.com | Variable |

Both IR and Raman spectroscopy can be employed for the in-situ monitoring of the synthesis of this compound, for instance, from the reaction of 2-nitrophenol with an isopropyl halide. rsc.orgchalmers.seacs.org By inserting a probe directly into the reaction vessel, real-time data on the concentrations of reactants, intermediates, and the final product can be obtained. acs.orgrsc.org This allows for precise determination of reaction endpoints, optimization of reaction conditions, and a deeper understanding of the reaction kinetics. chalmers.seacs.org For example, in an etherification reaction, one could monitor the decrease in the intensity of the phenolic O-H stretching band of the starting material and the simultaneous increase in the intensity of the C-O-C stretching band of the this compound product. chalmers.se

Characteristic Vibrational Modes of Nitro and Isopropoxy Groups

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound by providing a highly accurate measurement of its molecular mass. lcms.cz Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. savemyexams.com When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion ([M]•+). physicsandmathstutor.com The mass of this ion corresponds to the molecular weight of the compound. For this compound (C₉H₁₁NO₃), the expected molecular weight is approximately 181.19 amu.

The high-energy conditions within the spectrometer cause the molecular ion to break apart into smaller, charged fragments and neutral radicals. openstax.org The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a molecular fingerprint. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure.

Key predicted fragmentation pathways for this compound include:

Loss of a Propene Molecule: A common fragmentation for isopropyl ethers is the McLafferty-type rearrangement, leading to the loss of a neutral propene molecule (CH₃-CH=CH₂) from the molecular ion. This would result in a fragment ion corresponding to 2-nitrophenol.

Loss of the Isopropyl Radical: Cleavage of the ether bond can result in the loss of the isopropyl radical (•CH(CH₃)₂), leading to the formation of a 2-nitrophenoxide cation.

Loss of the Nitro Group: Fragmentation can involve the loss of the nitro group (•NO₂), resulting in an isopropoxybenzene (B1215980) cation.

Formation of the Phenyl Cation: Aromatic compounds often show a characteristic fragment corresponding to the phenyl cation ([C₆H₅]⁺) at m/z 77, formed after the loss of all substituents. docbrown.info

The relative abundance of each fragment ion is recorded, with the most abundant ion designated as the base peak. savemyexams.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Predicted Fragmentation Pathway |

| 181 | [C₉H₁₁NO₃]•+ | Molecular Ion (M•+) |

| 139 | [C₆H₅NO₂]•+ | M•+ - C₃H₆ (Loss of propene) |

| 122 | [C₉H₁₀O]•+ | M•+ - NO₂ (Loss of nitro group) |

| 77 | [C₆H₅]⁺ | Loss of isopropoxy and nitro groups |

Note: This table represents a prediction based on established fragmentation principles. Actual experimental data may show additional fragments.

X-ray Crystallography for Crystalline State Structural Determination

Elucidation of Torsional Angles and Intermolecular Interactions

A full crystallographic analysis of this compound would provide critical insights into its solid-state conformation and packing. While specific experimental data for this compound is not found in the searched sources, the principles of such an analysis can be described.

Torsional Angles: A torsion angle, or dihedral angle, describes the rotation around a chemical bond and is essential for defining the molecule's conformation. numberanalytics.comwikipedia.org For this compound, key torsional angles would include:

C(ar)-C(ar)-O-C(isopropyl) angle: This angle would define the orientation of the isopropoxy group relative to the plane of the benzene ring. Steric hindrance between the bulky isopropyl group and the adjacent nitro group would likely cause this group to be twisted out of the plane of the ring.

C(ar)-C(ar)-N-O angle: This angle describes the orientation of the nitro group. While often nearly coplanar with the aromatic ring to maximize conjugation, steric crowding from the adjacent isopropoxy group could force it to twist slightly.

Intermolecular Interactions: The way molecules pack together in a crystal is governed by non-covalent intermolecular forces. Torsion angles can significantly influence these interactions. numberanalytics.com An X-ray structure would reveal the presence and geometry of interactions such as:

Hydrogen Bonding: Weak C-H···O hydrogen bonds could form between the hydrogen atoms of the benzene ring or the isopropyl group and the oxygen atoms of the nitro group on a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules might stack on top of each other, an interaction that helps to stabilize the crystal lattice. numberanalytics.comresearchgate.net The specific conformation dictated by the torsional angles would determine the efficiency and geometry of this stacking.

Table 2: Information Obtainable from X-ray Crystallographic Analysis of this compound

| Structural Parameter | Significance |

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. nih.gov |

| Space Group | Describes the symmetry elements present within the crystal lattice. muni.cz |

| Bond Lengths & Angles | Provides precise measurements of all covalent bonds and angles within the molecule. |

| Torsional Angles | Reveals the three-dimensional conformation and steric strain of the molecule. numberanalytics.com |

| Intermolecular Contacts | Identifies non-covalent interactions (e.g., hydrogen bonds, π-stacking) governing crystal packing. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to a wavelength range of approximately 200–800 nm. libretexts.orgsci-hub.se This absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the nature of its chromophores and conjugated systems.

For this compound, the primary chromophore is the nitrobenzene system. The benzene ring itself has characteristic π→π* transitions. up.ac.za The presence of substituents on the ring alters the absorption profile:

Nitro Group (-NO₂): A deactivating, electron-withdrawing group that also acts as a chromophore. It can participate in n→π* transitions involving the non-bonding electrons on its oxygen atoms.

Isopropoxy Group (-OCH(CH₃)₂): An activating, electron-donating group that functions as an auxochrome. Auxochromes have non-bonding electrons that can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). up.ac.za

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to specific electronic transitions within the molecule. The energy required for these transitions provides information about the electronic and structural properties of the molecule. uba.ar

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Predicted Wavelength Region | Description |

| π → π | π (bonding) → π (antibonding) | ~200-280 nm | An intense absorption band associated with the conjugated π-system of the nitrobenzene ring. Expected to be red-shifted compared to unsubstituted benzene due to the substituents. up.ac.za |

| n → π | n (non-bonding) → π (antibonding) | ~300-350 nm | A less intense absorption resulting from the promotion of a non-bonding electron from an oxygen atom in the nitro group to an antibonding π* orbital of the ring. libretexts.org |

Computational and Theoretical Chemistry Investigations of 2 Isopropoxynitrobenzene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule like 2-isopropoxynitrobenzene. arxiv.org Methods such as Density Functional Theory (DFT) are commonly used to determine the distribution of electrons and the nature of chemical bonds within the molecule. sumitomo-chem.co.jpnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. scielo.org.mx A smaller gap generally suggests higher reactivity.

For this compound, one would expect the HOMO to be located primarily on the electron-rich isopropoxy group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the nitro-substituted ring and electrophilic attack at the ortho and para positions relative to the isopropoxy group. Without specific calculations, any precise energy values or visualizations of the HOMO and LUMO for this compound remain hypothetical.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | - | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicates chemical reactivity and kinetic stability. |

Note: This table is for illustrative purposes only, as specific calculated data for this compound is not available in the searched literature.

Computational methods can calculate the partial atomic charges on each atom in a molecule, providing insight into its polarity and electrostatic potential. uni-muenchen.de Methods like Mulliken population analysis, Natural Population Analysis (NPA), or those based on fitting the electrostatic potential (e.g., CHELPG) are used to determine charge distribution. uni-muenchen.deepj-conferences.orgfrontiersin.org These calculations would likely show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the adjacent nitrogen atom and the carbon atom attached to the nitro group.

Table 2: Hypothetical Atomic Charge and Dipole Moment Data for this compound

| Parameter | Atom/Molecule | Hypothetical Value |

| Partial Charge | Oxygen (Nitro) | - |

| Partial Charge | Nitrogen (Nitro) | + |

| Partial Charge | Oxygen (Ether) | - |

| Dipole Moment | Molecule | - |

Note: This table is for illustrative purposes only, as specific calculated data for this compound is not available in the searched literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map the entire energy landscape of a chemical transformation. arxiv.orglibretexts.orgmt.com This involves identifying reactants, products, intermediates, and the transition states that connect them. sumitomo-chem.co.jpmt.com

For this compound, key transformations could include the reduction of the nitro group to an amino group or the cleavage of the ether bond. Theoretical calculations can determine the energy profile for such reactions. sumitomo-chem.co.jp The activation barrier, or activation energy, is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate. sumitomo-chem.co.jp A lower activation barrier corresponds to a faster reaction. sumitomo-chem.co.jp

For example, a computational study on the reduction of the nitro group would involve calculating the energies of various proposed intermediates and transition states along the reaction pathway, providing a detailed, step-by-step mechanism.

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and rate. Computational models can account for solvent effects using either implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation). chemrxiv.org These models can reveal how the polarity of the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering the activation barriers. For a polar molecule like this compound, solvent effects would be expected to be significant.

Energy Profiles and Activation Barriers for Key Transformations

Prediction of Spectroscopic Properties through Theoretical Methods

Quantum chemical methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption wavelengths. nih.govmdpi.comscirp.orgnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound. researchgate.netmdpi.com

For this compound, time-dependent density functional theory (TD-DFT) could be used to predict the UV-Vis spectrum, which arises from electronic transitions, likely involving the promotion of an electron from a HOMO-like orbital to a LUMO-like orbital. mdpi.com Calculations could also predict the vibrational frequencies corresponding to the stretching and bending of specific bonds (e.g., N-O, C-O, C-H), which could be compared to an experimental IR spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Hypothetical Predicted Value |

| UV-Vis | λmax (Maximum Absorption) | - |

| IR | ν(N-O stretch) | - |

| IR | ν(C-O stretch) | - |

| ¹H NMR | Chemical Shift (CH) | - |

| ¹³C NMR | Chemical Shift (C-NO₂) | - |

Note: This table is for illustrative purposes only, as specific calculated data for this compound is not available in the searched literature.

While detailed computational studies specifically targeting this compound are not currently published, the principles and methods of computational chemistry provide a clear roadmap for how such an investigation would yield deep insights into its electronic structure, reactivity, and spectroscopic signatures.

Computational NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become an indispensable tool for structure elucidation and verification. For this compound, theoretical calculations can provide valuable insights into its electronic structure and can be correlated with experimental data. The primary method for these calculations is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. researchgate.netmdpi.com

The standard approach involves first optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). researchgate.netunpatti.ac.id Following geometry optimization, the NMR magnetic shielding tensors (σ) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable technique for this purpose, as it effectively addresses the issue of gauge-dependence in magnetic field calculations. researchgate.netconicet.gov.arimist.ma

The absolute magnetic shielding values are not directly comparable to experimental spectra. They must be converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample. imist.ma To improve accuracy, empirical scaling factors derived from linear regression analysis of calculated versus experimental data for a set of known molecules are often applied. github.io Calculations can also be refined by including a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the environment in which experimental data is collected. mdpi.com

While no specific computational NMR studies for this compound are prominently available in the literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on these established methodologies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on standard computational methods and typical chemical shifts for analogous structures. Actual calculated values may vary based on the level of theory.

| Atom | Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | H-6 | ~7.8 | Ortho to NO₂, most deshielded aromatic proton. |

| H-3 | ~7.5 | Meta to NO₂, para to O-iPr. | |

| H-4, H-5 | ~7.1 - 7.2 | Ortho/meta to O-iPr, influenced by both groups. | |

| CH (isopropoxy) and CH₃ (isopropoxy) | ~4.7 (septet), ~1.4 (doublet) | Typical shifts for an isopropoxy group. | |

| ¹³C NMR | C-2 | ~154 | Carbon bearing the isopropoxy group. |

| C-1 | ~142 | Carbon bearing the nitro group. | |

| C-6 | ~126 | Ortho to NO₂. | |

| C-4 | ~122 | Para to NO₂. | |

| C-3, C-5 | ~116 - 118 | Least deshielded aromatic carbons. | |

| CH (isopropoxy) and CH₃ (isopropoxy) | ~72, ~22 | Typical shifts for isopropoxy carbons. |

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be computed, providing further structural detail. tifrh.res.in These calculations are computationally more demanding but can help in assigning complex splitting patterns observed in high-resolution spectra.

Vibrational Frequency Prediction and Normal Mode Analysis

Theoretical vibrational spectroscopy is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, DFT calculations can predict its fundamental vibrational frequencies and the nature of these vibrations.

The process begins with a geometry optimization of the molecule to find its lowest energy structure. Following this, a frequency calculation is performed at the same level of theory. This computation yields a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and limitations in the theoretical model. globalresearchonline.net To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals), which improves agreement with experimental data. globalresearchonline.net

Each calculated frequency corresponds to a specific "normal mode" of vibration, which describes the collective, synchronous motion of atoms. The analysis of these modes, often aided by visualizing the atomic displacements, allows for the confident assignment of spectral bands. Key vibrational modes expected for this compound include the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group, C-O-C stretches of the ether linkage, and various aromatic ring vibrations. researchgate.net The Potential Energy Distribution (PED) is often calculated to quantify the contribution of different internal coordinates (like bond stretches or angle bends) to each normal mode.

Table 2: Predicted Key Vibrational Frequencies and Normal Mode Assignments for this compound Note: These are representative frequencies based on DFT studies of similar substituted nitrobenzenes. researchgate.netijsr.net Values are scaled.

| Predicted Frequency (cm⁻¹) | Assignment (Description of Normal Mode) |

|---|---|

| ~3100-3000 | Aromatic C-H stretching |

| ~2980 | Aliphatic C-H stretching (isopropoxy) |

| ~1525 | Asymmetric NO₂ stretching |

| ~1345 | Symmetric NO₂ stretching |

| ~1250 | Aromatic C-O stretching |

| ~1110 | Aliphatic C-O-C stretching |

| ~850 | NO₂ bending (scissoring) |

| ~740 | C-N stretching |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the isopropoxy group in this compound gives rise to different spatial arrangements, or conformations, which can influence the molecule's physical and chemical properties. Conformational analysis is the study of these different arrangements and their relative energies. orgosolver.comchemistrysteps.comscribd.com

A key computational technique for this analysis is the mapping of the Potential Energy Surface (PES). uni-muenchen.demdpi.com A PES describes the energy of a molecule as a function of its geometry. For this compound, a relaxed PES scan is typically performed by systematically rotating one or more key dihedral angles while optimizing all other geometric parameters at each step. uni-muenchen.deresearchgate.net The most important dihedral angle is the one defining the orientation of the isopropoxy group relative to the plane of the benzene ring (e.g., C1-C2-O-C(H)).

The resulting PES plot reveals the molecule's low-energy conformations (energy minima) and the energy barriers (transition states) that separate them. researchgate.net For alkoxybenzenes like anisole (B1667542) and its derivatives, the most stable conformation is typically planar, where the methoxy (B1213986) group lies in the plane of the benzene ring, allowing for favorable π-conjugation. ijert.org However, a perpendicular conformation is often a local minimum or a low-energy transition state.

In this compound, steric hindrance between the bulky isopropyl group and the ortho-nitro group would significantly influence the conformational landscape. It is likely that the lowest energy conformation would involve a non-planar arrangement of the C-O-C bond relative to the aromatic ring to minimize this steric clash. The PES scan would precisely quantify the energy cost of rotation and identify the most stable conformers. researchgate.netijert.org

Quantitative Structure-Reactivity Relationships (QSAR) for Related Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or toxicity. dergipark.org.troup.com These models are essential in predictive toxicology and drug design, allowing for the estimation of a compound's properties without the need for extensive experimental testing. oup.comnih.gov

A QSAR model is a mathematical equation that links a specific activity (e.g., toxicity to an organism) to calculated properties of the molecules, known as molecular descriptors. dergipark.org.trresearchgate.net The process involves:

Assembling a dataset of structurally related compounds (e.g., various nitrobenzene (B124822) derivatives) with experimentally measured activity. oup.com

Calculating a wide range of molecular descriptors for each compound. These can include electronic descriptors (e.g., energy of the Lowest Unoccupied Molecular Orbital, E_LUMO; dipole moment; hyperpolarizability), hydrophobic descriptors (e.g., log Kow), and topological or steric descriptors. dergipark.org.trdergipark.org.tr

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive model. nih.govnih.gov

Validating the model's robustness and predictive power using internal and external validation techniques. doi.org

Numerous QSAR studies have been performed on nitroaromatic compounds due to their widespread use and environmental concern. oup.comnih.govnih.gov These studies have successfully modeled properties like mutagenicity and toxicity to various organisms. researchgate.net For example, the toxicity of nitrobenzenes has been linked to descriptors like equalized electronegativity, hyperpolarizability, and various topological indices. dergipark.org.tr The energy of the LUMO is often a critical descriptor, as it relates to the compound's ability to accept electrons, a key step in the metabolic activation that can lead to toxicity.

Table 3: Examples of QSAR Models for Nitroaromatic Compounds This table summarizes findings from different studies on nitrobenzene derivatives and related nitroaromatics.

| Predicted Activity | Organism/Endpoint | Key Molecular Descriptors | Statistical Quality (Example) | Reference |

|---|---|---|---|---|

| Toxicity (pIGC50) | Tetrahymena pyriformis | Second-order hyperpolarizability, Conductor-like screening model (COSMO) area | R² = 89.5% | dergipark.org.tr |

| Toxicity (LD50) | Rats | Topological state, presence of specific structural fragments, number of nitro groups | R² = 0.81 (training set) | oup.comnih.gov |

| Toxicity (pIGC50) | Tetrahymena pyriformis | Equalized electronegativity (Xeq), Wiener index (W), Balaban index (J) | R² > 0.85 | |

| Mutagenicity | S. typhimurium TA100 | Electrotopological state, van der Waals surface area, total number of bonds | High predictive performance | researchgate.net |

While a specific QSAR model for this compound is not available, these studies on related series provide the framework and key descriptors that would be essential for predicting its biological activities.

Applications of 2 Isopropoxynitrobenzene As a Versatile Chemical Intermediate

Building Block in the Synthesis of Heterocyclic Scaffolds

The transformation of the nitro group in 2-isopropoxynitrobenzene into an amine function to form 2-isopropoxyaniline (B1215334) is a critical first step that unlocks its potential as a precursor for heterocyclic compounds. This aniline (B41778) derivative serves as a key building block for constructing various ring systems, particularly those containing nitrogen.

A prominent application is in the synthesis of quinoline (B57606) derivatives. Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities. In a multi-step synthesis targeting kinase-dependent disorders, 2-isopropoxyaniline is used as a key starting material. google.com This demonstrates the role of the isopropoxy-substituted ring in forming complex, biologically active heterocyclic systems.